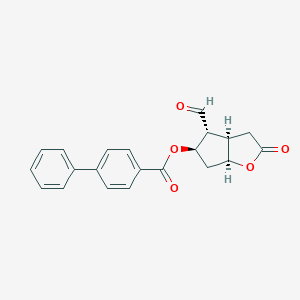
Methylcycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylcycloheptane is an organic compound with the molecular formula C8H16. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a derivative of cycloheptane, where one hydrogen atom is replaced by a methyl group. This compound is known for its stability and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Methylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran or dimethyl sulfoxide.
Another method involves the hydrogenation of methylcycloheptene, which can be obtained through the dehydration of methylcycloheptanol. The hydrogenation process requires a catalyst such as palladium on carbon or platinum oxide and is carried out under high pressure and temperature.
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of methylcycloheptene. The process involves the use of a fixed-bed reactor with a palladium or platinum catalyst. The reaction is conducted at elevated temperatures (200-300°C) and pressures (20-50 atm) to achieve high conversion rates and selectivity.
化学反応の分析
Types of Reactions
Methylcycloheptane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylcycloheptanone or methylcycloheptanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens (chlorine or bromine) under UV light to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light.
Major Products Formed
Oxidation: Methylcycloheptanone, methylcycloheptanol.
Reduction: Cycloheptane (if complete reduction occurs).
Substitution: Methylcycloheptyl chloride or bromide.
科学的研究の応用
Methylcycloheptane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and catalysis studies.
Biology: In studies involving lipid membranes and hydrophobic interactions due to its non-polar nature.
Medicine: As a model compound in pharmacokinetic studies to understand the behavior of cycloalkane derivatives in biological systems.
Industry: In the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of methylcycloheptane primarily involves its interactions with other molecules through hydrophobic and van der Waals forces. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. The molecular targets and pathways involved depend on the specific application and reaction environment.
類似化合物との比較
Similar Compounds
Cycloheptane: The parent compound of methylcycloheptane, lacking the methyl group.
Methylcyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctane: An eight-membered ring compound with similar chemical properties.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to six- or eight-membered rings. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it valuable for specific applications where other cycloalkanes may not be suitable.
特性
IUPAC Name |
methylcycloheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNXHKOJHMOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194176 |
Source


|
| Record name | Cycloheptane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4126-78-7 |
Source


|
| Record name | Cycloheptane, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)










![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

